molecular formula C14H12Cl2N4 B2968924 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole CAS No. 1007034-27-6

3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole

Cat. No.: B2968924
CAS No.: 1007034-27-6
M. Wt: 307.18
InChI Key: DQCJEKGHQLLZPR-UHFFFAOYSA-N
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Description

  • MDL Number : MOL File available here .

Molecular Structure Analysis

The molecular structure of 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole consists of a pyrazole ring fused with an imidazole ring. The dichlorobenzyl group and the methyl substituent are strategically positioned. For a visual representation, refer to the Mol file linked above .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 57–60°C (135–140°F) .

Scientific Research Applications

Experimental and Theoretical Studies

Studies involving pyrazole and imidazole derivatives often focus on synthesizing new compounds with potential applications in medicinal chemistry, including anticancer and antimicrobial agents, due to their bioactive properties. For example, novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and shown to exhibit high activity against various cancer cell lines, emphasizing the therapeutic potential of these frameworks (Abonía et al., 2011). Similarly, the synthesis of pyrazoline and benzimidazole hybrids has been explored for their anti-diabetic properties, indicating these compounds' versatility in addressing different health conditions (Ibraheem et al., 2020).

Green Chemistry and Catalysis

Research on imidazole and pyrazole derivatives also contributes to the field of green chemistry and catalysis. For instance, the use of basic ionic liquids for the synthesis of 4H-benzo[b]pyran derivatives demonstrates the efficiency and environmental benefits of employing alternative solvents and catalysts in organic synthesis (Ranu et al., 2008).

Material Science Applications

Moreover, the structural and spectroscopic analysis of imidazo[1,2-a]pyrazin-3(7H)-one derivatives highlights the potential of these compounds in materials science, particularly concerning their luminescence properties and applications in optoelectronic devices (Nakai et al., 2003).

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-methyl-4-(1H-pyrazol-5-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c1-9-18-14(13-5-6-17-19-13)8-20(9)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCJEKGHQLLZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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